5-叔丁基-邻苯二甲酸单甲酯

描述

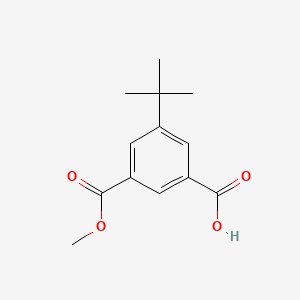

5-tert-Butyl-isophthalic acid monomethyl ester is a derivative of isophthalic acid, which is a type of benzenedicarboxylic acid. This compound is characterized by the presence of a tert-butyl group attached to the benzene ring, which can influence its physical and chemical properties. The tert-butyl group is known to be bulky, which can affect the compound's reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of compounds related to 5-tert-Butyl-isophthalic acid monomethyl ester involves the use of 5-tert-butylisophthalic acid as a precursor. The synthesis process typically includes the reaction of 5-tert-butylisophthalic acid with other organic ligands and metal ions under controlled conditions. For instance, a mixture of 5-tert-butylisophthalic acid, 2,5-bis(4-pyridyl)-1,3,4-thiadiazole, and a metal salt such as Zn(OAc)2 or Cu(OAc)2 is heated in a Teflon-lined stainless steel vessel to form metal-organic frameworks .

Molecular Structure Analysis

The molecular structure of compounds containing 5-tert-butylisophthalic acid units has been determined using crystallography. These structures often exhibit coordination polymers or metal-organic frameworks with interesting geometries. For example, in one compound, the zinc ion is coordinated in a distorted tetrahedral environment by nitrogen atoms from ligands and oxygen atoms from 5-tert-butylisophthalic acid . In another case, the copper ion is coordinated in a distorted square-pyramidal environment with similar ligands . These coordination environments are crucial for the stability and properties of the resulting frameworks.

Chemical Reactions Analysis

The chemical reactivity of 5-tert-butylisophthalic acid derivatives is influenced by the presence of carboxyl groups and the tert-butyl group. The carboxyl groups can participate in various coordination modes with metal ions, which is essential for constructing metal-organic frameworks. The tert-butyl group, due to its steric bulk, can affect the overall reactivity and may prevent certain reactions from occurring or influence the directionality of the coordination .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-tert-butylisophthalic acid derivatives are determined by their molecular and crystal structures. The presence of hydrogen bonding and other non-covalent interactions in the crystal lattice can affect the melting point, solubility, and stability of the compounds. The bulky tert-butyl group can also impact the compound's solubility and crystallinity. The coordination of metal ions and the formation of metal-organic frameworks can give rise to materials with potential applications in catalysis and material sciences due to their porosity and stability .

科学研究应用

1. 化学合成和结构表征

5-叔丁基-邻苯二甲酸单甲酯已用于新型化合物的合成。例如,它的衍生物,5-叔丁基-2-(苯硒基)邻苯二甲酸二甲酯,被合成并随后还原以生成在化学中具有潜在应用的其它化合物 (Selvakumar, Singh, Goel, & Singh, 2011)。

2. 对睾丸功能和锌代谢的影响

一项探索各种单丁基邻苯二甲酸异构体的研究表明,邻苯二甲酸单叔丁基酯与其他异构体不同,不会导致大鼠睾丸萎缩。这一发现表明,与影响睾丸健康和锌代谢的其他异构体相比,它具有潜在的良性性质 (Foster, Lake, Thomas, Cook, & Gangolli, 1981)。

3. 聚苯并咪唑的透气性

在一项关注聚苯并咪唑 (PBI) 结构变化的研究中,5-叔丁基邻苯二甲酸显示出改善透气性的潜力。这包括增强的氧/氮选择性,表明其在气体分离膜材料中的应用 (Kumbharkar, Karadkar, & Kharul, 2006)。

4. 真菌菌株的降解

两种真菌菌株,镰刀菌属和毛霉菌属,被发现能够将对苯二甲酸二甲酯转化为对苯二甲酸单甲酯,并进一步转化为对苯二甲酸。这表明 5-叔丁基-邻苯二甲酸单甲酯在生物降解研究中具有潜在作用 (Luo, Pang, Wu, Gu, Chow, & Vrijmoed, 2012)。

5. 有机杂化结构的合成

5-叔丁基-邻苯二甲酸单甲酯已用于合成树状大分子棒线圈,这是一种新型的有机杂化结构,表明其在创建复杂的分子结构中的应用 (Zubarev & Stupp, 2002)。

属性

IUPAC Name |

3-tert-butyl-5-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-13(2,3)10-6-8(11(14)15)5-9(7-10)12(16)17-4/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPYAQNSGMRTJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478519 | |

| Record name | 5-tert-Butyl-isophthalic acid monomethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-Butyl-isophthalic acid monomethyl ester | |

CAS RN |

377731-29-8 | |

| Record name | 5-tert-Butyl-isophthalic acid monomethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine](/img/structure/B1280777.png)